3-(叔丁氧羰基氨基)哌啶-3-羧酸

描述

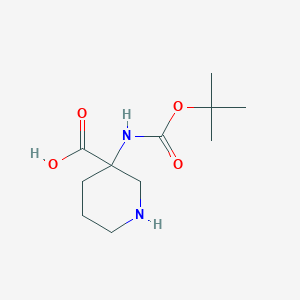

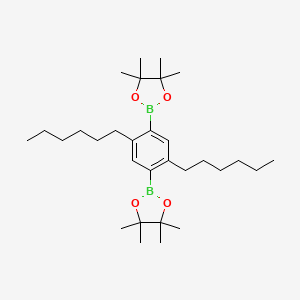

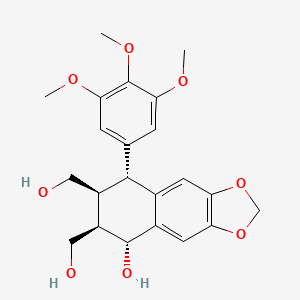

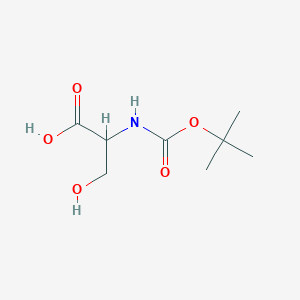

3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid is a compound that is structurally related to a variety of synthesized piperidine derivatives. These derivatives are often intermediates in the synthesis of pharmaceuticals, including protein kinase inhibitors, anticancer drugs, and other biologically active compounds. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis.

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves multi-step reactions starting from commercially available precursors. For example, the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, an intermediate for a protein kinase inhibitor, starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and proceeds with an overall yield of 49% . Similarly, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, is achieved through a four-step process starting from piperidin-4-ylmethanol with a high overall yield of 71.4% . These methods suggest potential industrial applications due to their mild conditions and high yields.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic methods such as NMR, MS, and FT-IR, as well as X-ray diffraction studies. For instance, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction analysis . Similarly, the molecular structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include condensation reactions, intramolecular lactonization, nucleophilic substitution, oxidation, halogenation, and elimination reactions . The choice of reaction conditions can lead to the selective formation of different stereoisomers, as seen in the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline structure, space group, and unit cell parameters, as determined by X-ray diffraction analysis . The compounds exhibit various intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to their stability and three-dimensional architecture . Theoretical calculations, such as density functional theory (DFT), are also used to optimize the molecular structure and predict properties like molecular electrostatic potential and frontier molecular orbitals .

科学研究应用

合成和化学性质

3-(叔丁氧羰基氨基)哌啶-3-羧酸是一种在各种化学合成和应用中引起兴趣的化合物。其衍生物和相关化合物因其化学性质和在有机合成中的潜在应用而受到探索。例如,化合物(S)‐3‐(叔丁氧羰基氨基)‐4‐苯基丁酸被用于涉及酮、重氮化合物、氨基甲酸酯和酰化过程的化学反应中。该化合物展示了叔丁氧羰基氨基在促进复杂的化学转化,包括金属催化的反应和酯化过程中的多功能性(Linder, Steurer, & Podlech, 2003)。

结构研究

结构分析和构象研究对于理解3-(叔丁氧羰基氨基)哌啶-3-羧酸及其类似物等化合物的性质至关重要。例如,一种含哌啶酸的二肽,Boc-D-Ala-L-Pip-NH(i)Pr,证明了叔丁氧羰基对分子构象的影响,采用II'型β-转角构象。这突出了叔丁氧羰基氨基在影响肽和相关化合物的结构和构象方面所扮演的角色(Didierjean, Boussard, & Aubry, 2002)。

在生物活性化合物合成中的应用

具有叔丁氧羰基氨基的化合物,类似于3-(叔丁氧羰基氨基)哌啶-3-羧酸,是合成生物活性分子的工具。例如,发现新型(4-哌啶基)-哌嗪作为有效且口服活性乙酰辅酶A羧化酶1/2非选择性抑制剂,展示了叔丁氧羰基氨基衍生物在开发治疗剂中的应用。此类化合物在酶分析和基于细胞的分析中表现出抑制活性,证明了它们在医学和制药研究中的潜力(Chonan et al., 2011)。

安全和危害

作用机制

Target of Action

The primary target of 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid is the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial-mesenchymal transition (EMT), a process that plays a significant role in cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Mode of Action

The compound acts as an inhibitor of its target, MRTF-A . By inhibiting MRTF-A, it suppresses the EMT process, thereby reducing cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Biochemical Pathways

The inhibition of MRTF-A affects the EMT pathway . EMT is a biological process that allows a polarized epithelial cell, which normally interacts with the basement membrane via its basal surface, to undergo multiple biochemical changes that enable it to assume a mesenchymal cell phenotype. This includes enhanced migratory capacity, invasiveness, resistance to apoptosis, and greatly increased production of extracellular matrix components .

Result of Action

The inhibition of MRTF-A by 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . These effects are due to the compound’s ability to disrupt the EMT process .

属性

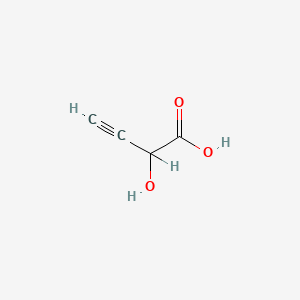

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)5-4-6-12-7-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUAYUYDQUTSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660827 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid | |

CAS RN |

436867-71-9 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)

![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)